molecular formula C15H8BrClO4S B2690788 6-Bromo-3-(4-chlorophenyl)sulfonylchromen-2-one CAS No. 866013-20-9

6-Bromo-3-(4-chlorophenyl)sulfonylchromen-2-one

Cat. No. B2690788
CAS RN: 866013-20-9
M. Wt: 399.64
InChI Key: RCYKVNVEHXUFBK-UHFFFAOYSA-N
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Description

The compound “6-Bromo-3-(4-chlorophenyl)sulfonylchromen-2-one” is a derivative of chromen-2-one, which is a type of coumarin . Coumarins are a class of phenolic substances found in many plants. The “6-Bromo-3-(4-chlorophenyl)sulfonyl” part suggests that the compound has been modified with a bromine atom at the 6th position, a sulfonyl group, and a 4-chlorophenyl group at the 3rd position.


Molecular Structure Analysis

The molecular structure of this compound would likely show the chromen-2-one backbone with the bromine, sulfonyl, and 4-chlorophenyl groups attached at the specified positions. Unfortunately, without more specific information or an experimental study, it’s difficult to provide a detailed molecular structure analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Brominated and chlorinated aromatic compounds are generally crystalline solids at room temperature . They are often relatively stable due to the strength of the carbon-halogen bonds.

Scientific Research Applications

Chemistry and Synthesis

6-Bromo-3-(4-chlorophenyl)sulfonylchromen-2-one is involved in various chemical synthesis processes. It is used in the regio- and stereo-chemistry of addition reactions, such as the addition of molecular bromine to S-oxidized derivatives, where it facilitates exclusive 1,4-cis-additions. This property is valuable in synthesizing specific molecular structures in a controlled manner (Nakayama et al., 2003). Furthermore, it's used in tandem cyclocondensation-Knoevenagel–Michael reactions, which are significant in organic synthesis for constructing complex molecular frameworks (Khazaei et al., 2014).

Material Science

In material science, this compound is part of the synthesis of novel polymer electrolyte membranes. These membranes have applications in fuel cells, where they act as proton exchange membranes. The specific properties of 6-Bromo-3-(4-chlorophenyl)sulfonylchromen-2-one are crucial in modifying the polymer's interaction with water and methanol, which is essential for its effectiveness in this role (Jeong et al., 2010).

Optical and Electronic Applications

This compound also finds applications in the field of optoelectronics. It contributes to the dual emission and mechanofluorochromism in certain π-systems. These properties are significant in developing materials that change color or emit light differently when subjected to mechanical stress or changes in solvent polarity, which can be applied in sensors and display technologies (Nishida et al., 2016).

Environmental Applications

In the environmental sector, derivatives of this compound, like bromoethyl sulfonium salts, are used in reactions with nerve and blister agent simulants. This application is crucial in understanding and developing decontamination methods for hazardous materials (Simanenko et al., 2004).

Analytical Chemistry

In analytical chemistry, its derivatives, such as bromoethyl sulfonium trifluoromethanesulfonate, have been shown to be efficient annulation reagents for synthesizing challenging and pharmaceutically important heterocycles. This process is crucial for creating a variety of biologically active compounds (Ahmed et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many brominated aromatic compounds have been studied for their potential biological activities, including antiviral, anti-inflammatory, and anticancer properties .

properties

IUPAC Name

6-bromo-3-(4-chlorophenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrClO4S/c16-10-1-6-13-9(7-10)8-14(15(18)21-13)22(19,20)12-4-2-11(17)3-5-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYKVNVEHXUFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-(4-chlorophenyl)sulfonylchromen-2-one

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